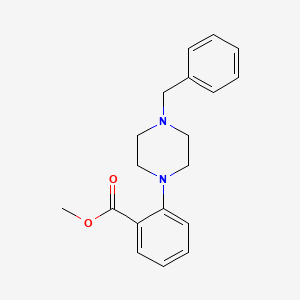
methyl 2-(4-benzylpiperazin-1-yl)benzoate
Description
methyl 2-(4-benzylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl 2-(4-benzylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(22)17-9-5-6-10-18(17)21-13-11-20(12-14-21)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Clé InChI |
BIJMTBOHUIOCTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-benzylpiperazin-1-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method includes the use of dihalohydantoin as a catalyst, which allows the reaction to proceed under mild conditions without the generation of acidic waste . Another approach involves the nucleophilic substitution of aromatic carboxylates with halogen-containing compounds .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(4-benzylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of nitro or halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under acidic conditions.
Major Products
The major products formed from these reactions include nitrobenzoates, halobenzoates, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
methyl 2-(4-benzylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of methyl 2-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in mood and cognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Benzylpiperazine: A compound with stimulant properties, often studied for its psychoactive effects.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Uniqueness
methyl 2-(4-benzylpiperazin-1-yl)benzoate stands out due to its unique combination of a benzoate ester and a benzylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


